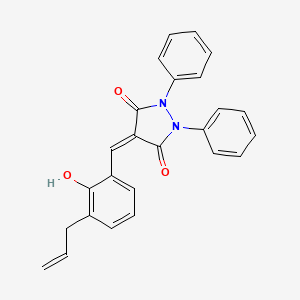![molecular formula C21H26ClNO2 B12779573 [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride CAS No. 860229-23-8](/img/structure/B12779573.png)
[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride typically involves the formation of the piperidine ring followed by functionalization. One common method involves the reaction of 4-phenylpiperidine with 2-phenylethyl bromide under basic conditions to form the desired product. The acetate group can be introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies to understand receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-Phenylpiperidine: A piperidine derivative with a phenyl group at the 4-position.
2-Phenylethylamine: An amine with a phenylethyl group.
Uniqueness
[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, providing distinct pharmacological and chemical properties.
Eigenschaften
CAS-Nummer |
860229-23-8 |
|---|---|
Molekularformel |
C21H26ClNO2 |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-18(23)24-21(20-10-6-3-7-11-20)13-16-22(17-14-21)15-12-19-8-4-2-5-9-19;/h2-11H,12-17H2,1H3;1H |
InChI-Schlüssel |
WQUUPFMHEQIXIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



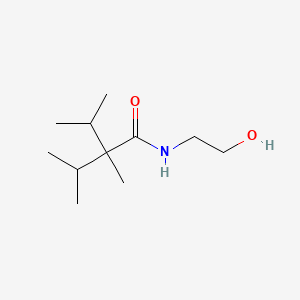
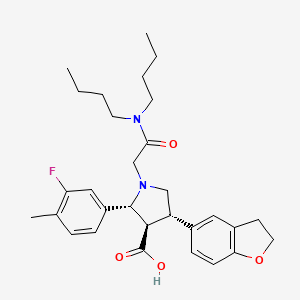
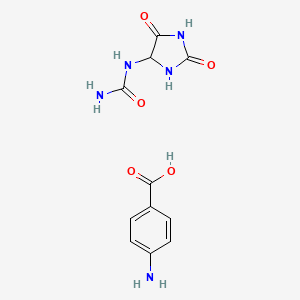


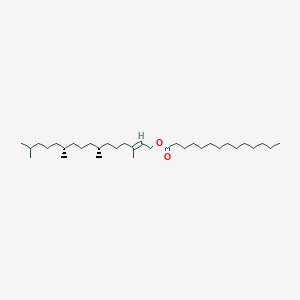
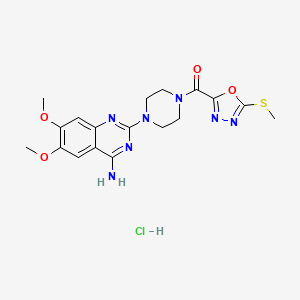

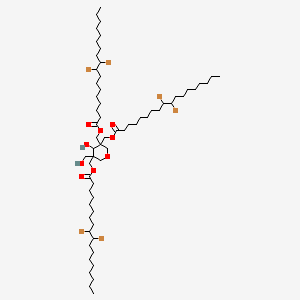
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
